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Compound of Interest

Compound Name: 5-Fluoro-1,2,3-tribromobenzene

Cat. No.: B1594161

5-Fluoro-1,2,3-tribromobenzene is a polyhalogenated aromatic compound that serves as a
valuable building block in synthetic organic chemistry. Its structure, featuring a benzene ring
heavily substituted with both bromine and fluorine atoms, offers a unique combination of steric
and electronic properties. This guide provides a comprehensive analysis of its molecular
structure, elucidated through spectroscopic methods, and explores its significance as an
intermediate in the development of complex chemical entities, particularly within the
pharmaceutical and agrochemical sectors.

The strategic placement of three bromine atoms provides multiple reaction sites for
functionalization, primarily through cross-coupling reactions, while the fluorine atom
significantly modulates the molecule's lipophilicity, metabolic stability, and binding interactions
—a critical aspect in modern drug design.[1][2][3] Understanding the precise molecular
architecture and spectroscopic fingerprint of this compound is paramount for its effective
utilization in multi-step synthetic campaigns.

Core Molecular Properties and Structure

5-Fluoro-1,2,3-tribromobenzene is a solid at room temperature with the chemical formula
CeH2BrsF.[4][5][6] The molecule consists of a central benzene ring where the hydrogen atoms
at positions 1, 2, and 3 are replaced by bromine atoms, and the hydrogen at position 5 is
replaced by a fluorine atom.

Physicochemical Data
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The fundamental properties of 5-Fluoro-1,2,3-tribromobenzene are summarized below,
providing essential data for experimental design and safety considerations.

Property Value Reference
CAS Number 576-82-9 [4151[7]
Molecular Formula CeH2BrsF [4][5116]
Molecular Weight 332.79 g/mol [4115]1[8]
Melting Point 98-100 °C [5]

Boiling Point 274.2 £ 35.0 °C (Predicted) [5][6]
Density 2.340 + 0.06 g/cm? (Predicted) [5]1[6]
IUPAC Name >Fluoro-1,2,3- [4]

tribromobenzene

1,2,3-Tribromo-5-
Synonyms fluorobenzene; 3,4,5-Tribromo-  [5]

1-fluorobenzene

Structural Representation

The substitution pattern on the benzene ring is key to the molecule's reactivity and
spectroscopic signature. The vicinal arrangement of the three bromine atoms creates a
sterically hindered region, while the fluorine atom and the two remaining hydrogen atoms
occupy the other face of the ring.

Caption: 2D structure of 5-Fluoro-1,2,3-tribromobenzene with [IUPAC numbering.

Spectroscopic Elucidation of the Molecular
Structure

Spectroscopic analysis provides irrefutable evidence for the molecular structure. Each
technique offers complementary information, allowing for a complete and unambiguous
assignment of the atomic connectivity and chemical environment.
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Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule's bonds. The gas-phase IR
spectrum for 5-Fluoro-1,2,3-tribromobenzene is available through the NIST Chemistry
WebBook, providing a definitive experimental fingerprint.[4]

Key Expected Vibrational Modes:

o Aromatic C-H Stretching: The presence of C-H bonds on the aromatic ring is confirmed by
stretching vibrations typically found just above 3000 cm~1.[9]

e Aromatic C=C Ring Stretching: The benzene ring itself exhibits characteristic stretching
vibrations in the 1400-1620 cm~1 region. These peaks confirm the presence of the aromatic
core.[9]

o C-F Stretching: The carbon-fluorine bond has a strong absorption, typically in the 1000-1400
cm~1 range. Its exact position is influenced by the surrounding electronic environment.

e C-Br Stretching: Carbon-bromine bonds absorb in the lower wavenumber "fingerprint” region,
typically between 500-700 cm~1.

o C-H Out-of-Plane Bending: The substitution pattern of the two adjacent hydrogens gives rise
to strong out-of-plane bending vibrations, generally between 800-850 cm~1, which can be
diagnostic for the substitution pattern.

The combination of these absorption bands in the experimental spectrum provides a robust
confirmation of the molecule's functional groups and overall structure.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of
organic molecules in solution. While specific spectral data for this exact compound is not
publicly available, we can predict the expected spectrum based on established principles and
data from analogous structures like 5-Bromo-1,2,3-trifluorobenzene.[11]

1H NMR Predictions:
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o Chemical Environment: The molecule has two protons attached to the aromatic ring (at C4
and C6). Due to the unsymmetrical substitution, these protons are in distinct chemical
environments and should produce two separate signals.

o Chemical Shift: The signals are expected in the aromatic region (typically 7.0-8.0 ppm). The
precise chemical shifts will be influenced by the deshielding effects of the adjacent halogen
atoms.

e Coupling (Multiplicity):

o The proton at C4 will be coupled to the proton at C6 (a meta-coupling, typically a small J-
value of 2-3 Hz).

o The proton at C4 will also be coupled to the fluorine at C5 (a ortho-coupling, typically a
larger J-value of 6-10 Hz).

o Therefore, the signal for the C4 proton is expected to appear as a "doublet of doublets."

o Similarly, the C6 proton will be coupled to the C4 proton (meta-coupling) and the C5
fluorine atom (para-coupling, typically a small J-value of 0-3 Hz), likely resulting in a
complex multiplet, potentially a triplet or doublet of doublets depending on the resolution
and coupling constants.

13C NMR Predictions:

o Number of Signals: Due to the lack of symmetry, all six carbon atoms in the benzene ring are
chemically unique. Therefore, six distinct signals are expected in the 3C NMR spectrum.

e Chemical Shifts:

o The carbon atom directly bonded to fluorine (C5) will show a large chemical shift (typically
155-165 ppm) and will appear as a large doublet due to one-bond C-F coupling.

o The three carbons bonded to bromine (C1, C2, C3) will appear at lower field (typically 110-
130 ppm) compared to unsubstituted benzene, but their exact shifts are complex to predict
without experimental data.
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o The two carbons bonded to hydrogen (C4, C6) will be found in the typical aromatic region
(120-140 ppm).

19F NMR Predictions:
e Asingle resonance is expected for the one fluorine atom in the molecule.

» This signal will be split into a multiplet (likely a doublet of doublets or a triplet) due to
coupling with the two neighboring protons at C4 and C6.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecule's mass and fragmentation pattern,
confirming its elemental composition.

e Molecular lon (M*): The mass spectrum would show a cluster of peaks for the molecular ion,
reflecting the natural isotopic abundance of bromine. Bromine has two major isotopes, "°Br
(~50.7%) and &Br (~49.3%), in a nearly 1:1 ratio.

« |sotopic Pattern: For a molecule with three bromine atoms, the molecular ion peak will
appear as a characteristic cluster of four peaks (M+, M+*+2, M*+4, M*+6) with a relative
intensity ratio of approximately 1:3:3:1. This pattern is a definitive indicator of a tribrominated
compound. The exact mass of the monoisotopic peak would be 331.76702 Da.[8]

o Fragmentation: Common fragmentation pathways would involve the loss of bromine atoms
(Bre) or the fluorine atom (F), leading to fragment ions like [M-Br]* and [M-F]*.[12]

Synthesis and Applications

The synthesis of polyhalogenated benzenes like 5-Fluoro-1,2,3-tribromobenzene often
involves multi-step pathways, leveraging well-established aromatic substitution reactions.

Generalized Synthetic Workflow

A plausible synthetic route could start from a readily available fluorinated precursor, such as 3-
fluoroaniline. The synthesis would proceed through bromination followed by a diazotization-
Sandmeyer reaction to install the final bromine atom.
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Caption: A generalized workflow for the synthesis of 5-Fluoro-1,2,3-tribromobenzene.
This approach highlights the causality behind the experimental choices:

» Electrophilic Bromination: The amino group of the starting aniline is a strong activating group,
directing the incoming bromine electrophiles to the ortho and para positions, leading to the
desired tribrominated intermediate.

o Diazotization: This classical reaction converts the primary amine into a diazonium group (-
N2+), which is an excellent leaving group.

e Sandmeyer Reaction: The diazonium group is subsequently displaced by a bromine atom
using a copper(l) bromide catalyst to yield the final product.

Role in Drug Development and Chemical Research

Fluorine-containing organic molecules hold a privileged position in medicinal chemistry.[13] The
introduction of fluorine can enhance a drug candidate's metabolic stability by blocking sites
susceptible to oxidative metabolism, increase its binding affinity to target proteins through
favorable electrostatic interactions, and improve its membrane permeability by increasing
lipophilicity.[1][3]

5-Fluoro-1,2,3-tribromobenzene is not an active pharmaceutical ingredient itself but rather a
key intermediate. The three bromine atoms act as versatile handles for constructing more
complex molecular architectures through reactions like Suzuki, Sonogashira, or Buchwald-
Hartwig couplings. This allows researchers to systematically build libraries of novel compounds
around a fluorinated core, exploring structure-activity relationships in the quest for new
therapeutics.[14][15]

Conclusion

The molecular structure of 5-Fluoro-1,2,3-tribromobenzene is definitively established by a
combination of powerful spectroscopic technigues. IR spectroscopy confirms its functional
groups, mass spectrometry verifies its elemental composition and isotopic signature, and NMR
spectroscopy provides a detailed map of its atomic connectivity. This well-characterized,
polyhalogenated aromatic compound represents a highly valuable and versatile scaffold for the
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synthesis of advanced materials and novel drug candidates, embodying the strategic use of
halogenation in modern chemical design.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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